molecular formula C16H18N2S B1209213 N-Methyl-1-(10H-phenothiazin-10-yl)propan-2-amine CAS No. 37707-23-6

N-Methyl-1-(10H-phenothiazin-10-yl)propan-2-amine

Cat. No.: B1209213
CAS No.: 37707-23-6
M. Wt: 270.4 g/mol
InChI Key: IJOZCCILCJIHOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl-1-(10H-phenothiazin-10-yl)propan-2-amine is a chemical compound that belongs to the phenothiazine class. Phenothiazines are known for their diverse pharmacological properties, including antipsychotic, antiemetic, and antihistaminic effects. This compound is structurally related to promethazine, a well-known antihistamine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-1-(10H-phenothiazin-10-yl)propan-2-amine typically involves the alkylation of phenothiazine derivatives. One common method includes the reaction of phenothiazine with 2-chloropropane in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of sulfoxides and sulfones.

    Reduction: The compound can be reduced to its corresponding amine derivatives using reducing agents like lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted phenothiazine derivatives.

Scientific Research Applications

N-Methyl-1-(10H-phenothiazin-10-yl)propan-2-amine has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other phenothiazine derivatives.

    Biology: Studied for its potential effects on neurotransmitter systems.

    Medicine: Investigated for its antihistaminic and antiemetic properties.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The compound exerts its effects primarily through interactions with neurotransmitter receptors in the central nervous system. It acts as an antagonist at histamine H1 receptors, which accounts for its antihistaminic effects. Additionally, it may interact with dopamine and serotonin receptors, contributing to its potential antipsychotic and antiemetic properties.

Comparison with Similar Compounds

    Promethazine: Another phenothiazine derivative with similar antihistaminic properties.

    Chlorpromazine: A phenothiazine used as an antipsychotic.

    Thioridazine: Known for its antipsychotic effects.

Uniqueness: N-Methyl-1-(10H-phenothiazin-10-yl)propan-2-amine is unique due to its specific structural modifications, which may result in distinct pharmacological profiles compared to other phenothiazines. Its methyl group and propan-2-amine side chain contribute to its unique receptor binding affinities and pharmacokinetics.

Properties

IUPAC Name

N-methyl-1-phenothiazin-10-ylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2S/c1-12(17-2)11-18-13-7-3-5-9-15(13)19-16-10-6-4-8-14(16)18/h3-10,12,17H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJOZCCILCJIHOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90958743
Record name N-Methyl-1-(10H-phenothiazin-10-yl)propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90958743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37707-23-6
Record name N,α-Dimethyl-10H-phenothiazine-10-ethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37707-23-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Desmethylpromethazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037707236
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Methyl-1-(10H-phenothiazin-10-yl)propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90958743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-DEMETHYLPROMETHAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/906QAW7T4F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Methyl-1-(10H-phenothiazin-10-yl)propan-2-amine
Reactant of Route 2
Reactant of Route 2
N-Methyl-1-(10H-phenothiazin-10-yl)propan-2-amine
Reactant of Route 3
Reactant of Route 3
N-Methyl-1-(10H-phenothiazin-10-yl)propan-2-amine
Reactant of Route 4
N-Methyl-1-(10H-phenothiazin-10-yl)propan-2-amine
Reactant of Route 5
N-Methyl-1-(10H-phenothiazin-10-yl)propan-2-amine
Reactant of Route 6
N-Methyl-1-(10H-phenothiazin-10-yl)propan-2-amine
Customer
Q & A

Q1: What is the significance of N-Desmethylpromethazine in the context of promethazine metabolism?

A1: N-Desmethylpromethazine is a key metabolite of promethazine, formed through N-demethylation. The study highlights that the extent of N-Desmethylpromethazine elimination varies among individuals and is linked to their metabolic phenotype. Individuals categorized as poor metabolizers showed little to no elimination of N-Desmethylpromethazine, which correlated with the severity of their condition []. This suggests that N-Desmethylpromethazine levels could potentially serve as a marker for promethazine metabolism efficiency in patients.

Q2: How does the study contribute to personalized medicine approaches in the context of promethazine treatment?

A2: The research emphasizes the importance of understanding individual metabolic phenotypes for drugs like promethazine []. By classifying individuals as poor, intermediate, or extensive metabolizers based on their N-Desmethylpromethazine levels, the study provides insights into how individuals might respond differently to promethazine. This knowledge can contribute to personalized medicine by guiding dosage adjustments and treatment strategies based on individual metabolic profiles.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.